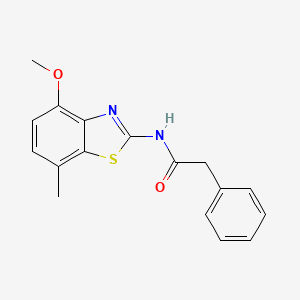

![molecular formula C23H18N2O4S B2364045 [4-[(Z)-2-Ciano-3-(2-metil-anilino)-3-oxo-prop-1-enil]-2-metoxifenil] tiofeno-2-carboxilato CAS No. 303785-92-4](/img/structure/B2364045.png)

[4-[(Z)-2-Ciano-3-(2-metil-anilino)-3-oxo-prop-1-enil]-2-metoxifenil] tiofeno-2-carboxilato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H18N2O4S and its molecular weight is 418.47. The purity is usually 95%.

BenchChem offers high-quality [4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de tiofeno han sido reconocidos por sus propiedades antimicrobianas. La estructura específica del compuesto en cuestión podría sintetizarse y probarse potencialmente para su actividad contra diversas cepas bacterianas y fúngicas. Esto podría conducir al desarrollo de nuevos agentes antimicrobianos que sean efectivos contra cepas resistentes de patógenos .

Agentes Antiinflamatorios

Las propiedades antiinflamatorias de los derivados de tiofeno los convierten en candidatos para el desarrollo de nuevos fármacos antiinflamatorios. El compuesto podría probarse in vivo e in vitro para evaluar su eficacia en la reducción de la inflamación, que es un síntoma común en muchas enfermedades .

Potencial Antitumoral

Los compuestos de tiofeno han demostrado ser prometedores como agentes anticancerígenos. Los sustituyentes únicos en el anillo de tiofeno del compuesto podrían ser responsables de mecanismos de acción distintos, como la inhibición del crecimiento de células cancerosas o la inducción de apoptosis. La investigación podría centrarse en su eficacia contra tipos específicos de células cancerosas .

Inhibición de Quinasas

Las quinasas son enzimas que juegan un papel crucial en la transducción de señales y son objetivos para el desarrollo de fármacos. Los derivados de tiofeno pueden actuar como inhibidores de quinasas, y el compuesto podría investigarse por su potencial para inhibir quinasas específicas involucradas en enfermedades .

Aplicaciones en Ciencia de Materiales

El anillo de tiofeno es un componente clave en el desarrollo de semiconductores orgánicos. El compuesto podría utilizarse en la síntesis de materiales para transistores de efecto de campo orgánico (OFET) o diodos orgánicos emisores de luz (OLED), contribuyendo a los avances en dispositivos electrónicos .

Propiedades Antiarrítmicas

Se ha informado que los derivados de tiofeno poseen propiedades antiarrítmicas. El compuesto podría explorarse como un posible tratamiento para las arritmias, que son trastornos del ritmo cardíaco. Los estudios podrían investigar sus efectos sobre los canales iónicos cardíacos y su perfil de seguridad .

Propiedades

IUPAC Name |

[4-[(Z)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4S/c1-15-6-3-4-7-18(15)25-22(26)17(14-24)12-16-9-10-19(20(13-16)28-2)29-23(27)21-8-5-11-30-21/h3-13H,1-2H3,(H,25,26)/b17-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTAXIQTZWXHBH-ATVHPVEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(C=C2)OC(=O)C3=CC=CS3)OC)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-fluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2363963.png)

![5-ethyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]thiophene-2-sulfonamide](/img/structure/B2363964.png)

![2-[4-(2-chloroacetyl)piperazin-1-yl]-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile](/img/structure/B2363967.png)

![4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363972.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2363974.png)

![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)

![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)

![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)

![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)